molecular formula C12H13NO4 B12474301 (E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid

(E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B12474301
M. Wt: 235.24 g/mol
InChI Key: NPEYOJSWXAGTJW-UHFFFAOYSA-N
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Description

(E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of an acetamido group and a methoxyphenyl group attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by the addition of acetamide. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or pyridine. After the reaction is complete, the product is purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials, such as 4-methoxybenzaldehyde and malonic acid, are mixed in a reactor, and the reaction is catalyzed by a base such as sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both acetamido and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEYOJSWXAGTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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